molecular formula C17H12F4N4O B2745888 1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338398-08-6

1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2745888
CAS No.: 338398-08-6
M. Wt: 364.304
InChI Key: LUSQVFOURMXFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [https://pubmed.ncbi.nlm.nih.gov/21709143/]. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' for its role in detecting irritants and reactive chemicals, contributing to the sensation of pain, itch, and inflammation. This compound has been demonstrated to effectively block channel activation by various stimuli, including cold, mechanical pressure, and endogenous inflammatory mediators [https://www.nature.com/articles/npp2010134]. Its primary research value lies in the investigation of pain pathways, particularly in models of inflammatory and neuropathic pain, where TRPA1 is a key mediator. As a selective TRPA1 antagonist, this carboxamide derivative is a critical pharmacological tool for elucidating the channel's complex physiology and for validating its potential as a therapeutic target for a range of sensory disorders, making it indispensable for research in neuroscience, pharmacology, and analgesic drug discovery.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O/c1-10-22-15(24-25(10)14-7-5-12(18)6-8-14)16(26)23-13-4-2-3-11(9-13)17(19,20)21/h2-9H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQVFOURMXFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class. Triazoles have garnered attention due to their diverse biological activities, particularly as antimicrobial agents. This article reviews the biological activity of this specific triazole derivative, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H13_{13}F4_{4}N3_{3}O
  • Molecular Weight : 363.316 g/mol
  • SMILES : Cc1cc(nn1-c1ccc(F)cc1)C(=O)Nc1cccc(c1)C(F)(F)F

The compound features a triazole ring substituted with fluorinated phenyl groups, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.12 - 1.95 µg/mL
Staphylococcus aureusComparable to ciprofloxacin
Pseudomonas aeruginosaEffective against biofilm-forming strains

A study demonstrated that derivatives of triazoles, including those similar to the compound of interest, exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin and levofloxacin against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Triazole compounds have also been explored for their anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell growth effectively:

  • Cell Lines Tested : Various human cancer cell lines including leukemia and breast cancer cells.
  • Growth Inhibition (GI50) : Values in the nanomolar range (0.02 - 0.99 µM).
  • Mechanism of Action : Inhibition of NF-κB signaling pathway was noted, which is crucial in cancer cell proliferation and survival.

For instance, a related triazole derivative demonstrated an EC50 value of 0.56 µM against AML clinical specimens, indicating strong potential for further development as an anticancer agent .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • Antibacterial Hybrid Compounds : A series of phenylpiperazine-triazole-fluoroquinolone hybrids were synthesized, showing MIC values ranging from 0.125 to 64 µg/mL against a panel of microorganisms .
  • Antimycobacterial Activity : A study reported that certain triazole derivatives exhibited significant activity against Mycobacterium tuberculosis with MIC values lower than those of standard treatments .

Scientific Research Applications

Pharmacological Applications

The triazole scaffold is recognized for its potential therapeutic effects, particularly in oncology and antifungal treatments.

Anticancer Activity

Recent studies have demonstrated that fluorinated triazoles exhibit promising anticancer properties. For instance, compounds with trifluoromethyl groups have shown significant activity against various cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549) cancers. The presence of fluorine enhances lipophilicity and membrane permeability, contributing to their cytotoxic effects.

  • Case Study : A study highlighted that a series of fluorinated triazoles exhibited IC50 values ranging from 28 µM to 33 µM against different cancer cell lines. Notably, the incorporation of trifluoromethyl groups at specific positions on the triazole ring was linked to improved anticancer activity .

Antifungal Properties

Triazoles are also widely used as antifungal agents. The compound has been evaluated for its efficacy against various fungal pathogens.

  • Case Study : Research indicates that certain triazole derivatives demonstrate significant antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal drugs .

Agricultural Applications

In addition to medicinal uses, triazoles play a vital role in agriculture as fungicides.

Fungicidal Activity

The compound has potential applications as a fungicide due to its ability to inhibit fungal growth.

  • Case Study : A comparative analysis of various triazole derivatives revealed that those with fluorinated substituents exhibited enhanced fungicidal activity against common agricultural pathogens. This makes them suitable candidates for developing new agricultural fungicides .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Core Structure Substituent Variations Biological Relevance Reference
Target Compound : 1-(4-Fluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole - 4-Fluorophenyl (position 1)
- Methyl (position 5)
- 3-Trifluoromethylphenyl (amide)
Potential kinase inhibition; enhanced metabolic stability due to fluorine groups
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole - 4-Ethoxyphenyl (position 1)
- 3-Fluorophenyl (amide)
Altered electronic profile due to ethoxy group; possible solubility differences
5-Methyl-1-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole - 4-Nitrophenyl (position 1) instead of 4-fluorophenyl Nitro group may improve electron-withdrawing effects; used in medicinal applications
1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide 1,2,4-Triazole - Difluoromethoxyphenyl (position 1)
- 2,3-Dimethylphenyl (amide)
Antifungal and anti-inflammatory activities; increased lipophilicity
N-(2,4-Difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-([3-(trifluoromethyl)benzyl]sulfanyl)-1H-pyrazole-4-carboxamide Pyrazole - Pyrazole core (vs. triazole)
- Sulfanyl and trifluoromethyl groups
Broader steric bulk; potential for multi-target interactions

Pharmacological and Biochemical Insights

  • Electron-Withdrawing Groups: The trifluoromethyl and fluorine substituents in the target compound enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Triazole vs. Pyrazole Cores : Pyrazole derivatives (e.g., ) exhibit different hydrogen-bonding patterns due to the nitrogen arrangement, affecting target selectivity. 1,2,4-Triazoles (target compound) often display superior planarity, facilitating π-π stacking interactions .
  • Substituent Position : The 1,2,3-triazole isomer () has a distinct geometry, reducing planarity compared to 1,2,4-triazoles, which may lower receptor-binding efficiency .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step processes, including cyclocondensation of precursors (e.g., hydrazides and isocyanates) and coupling reactions like Suzuki-Miyaura for aryl group introduction. Key steps include:

  • Cyclocondensation : Formation of the triazole ring under reflux with catalysts like acetic acid or Lewis acids.
  • Coupling Reactions : Use of palladium catalysts for aryl-aryl bond formation.
    Optimization strategies:
  • Catalyst Screening : Testing Pd(PPh₃)₄ or Pd(OAc)₂ for efficiency.
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Temperature Control : Maintaining 80–100°C for 12–24 hours improves yield .

Q. Which analytical techniques are prioritized for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves fluorophenyl and trifluoromethyl groups; ¹H/¹³C NMR confirms regiochemistry of the triazole ring .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 395.1 vs. calculated 395.09) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How do fluorophenyl and trifluoromethyl substituents influence the compound’s physicochemical properties?

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability by reducing electron density on the triazole ring.
  • Lipophilicity : Fluorinated aryl groups increase logP values (~3.5), impacting membrane permeability .
  • Bioactivity : These groups enhance interactions with hydrophobic enzyme pockets, as seen in antimicrobial assays against S. aureus (MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize synthesis and reduce experimental iterations?

  • Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity to identify critical parameters. For example, a 2³ factorial design revealed temperature as the dominant factor (p < 0.05) in cyclocondensation yield .
  • Response Surface Methodology (RSM) : Models nonlinear relationships; e.g., optimizing Suzuki coupling to achieve >85% yield with minimal palladium waste .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Hybrid QSAR/Molecular Dynamics : Reconcile discrepancies by simulating binding modes in target proteins (e.g., COX-2 inhibition). For instance, docking studies predicted stronger binding (ΔG = -9.2 kcal/mol) than experimental IC₅₀ values (15 µM), prompting re-evaluation of solvation effects .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinities and refine computational models .

Q. How can solubility limitations be mitigated to improve pharmacological assessments?

  • Co-Solvent Systems : Use DMSO-PBS mixtures (up to 10% DMSO) for in vitro assays without precipitation .
  • Prodrug Derivatization : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility (e.g., 5-fold increase in solubility with a PEG-400 conjugate) .

Q. What advanced techniques elucidate ambiguities in molecular conformation?

  • X-ray Crystallography : Resolves crystal packing effects; e.g., dihedral angles between triazole and fluorophenyl groups (θ = 12.5°) .
  • Dynamic NMR : Detects rotational barriers of the trifluoromethyl group (ΔG‡ = 45 kJ/mol at 298 K) .

Key Methodological Recommendations

  • Synthesis : Prioritize palladium-catalyzed coupling with DMF as solvent for scalability .
  • Characterization : Combine ¹⁹F NMR and HRMS for unambiguous structural confirmation .
  • Bioactivity Testing : Use co-solvents to address solubility issues in cell-based assays .
  • Computational Modeling : Integrate MD simulations with experimental ITC data for robust target validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.